L-Alanylglycyl-L-seryl-L-isoleucyl-L-alanyl-L-alanyl-L-alanine
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Overview
Description
L-Alanylglycyl-L-seryl-L-isoleucyl-L-alanyl-L-alanyl-L-alanine is a peptide compound composed of seven amino acids. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanylglycyl-L-seryl-L-isoleucyl-L-alanyl-L-alanyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like carbodiimides or uronium salts.
Coupling Reaction: The activated amino acid reacts with the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow the next amino acid to couple.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
L-Alanylglycyl-L-seryl-L-isoleucyl-L-alanyl-L-alanyl-L-alanine can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acid residues, such as methionine or cysteine, if present.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various alkylating agents or acylating agents.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to sulfoxides or sulfone derivatives, while reduction can yield free thiol groups .
Scientific Research Applications
L-Alanylglycyl-L-seryl-L-isoleucyl-L-alanyl-L-alanyl-L-alanine has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, such as drug delivery systems or as a component of peptide-based vaccines.
Industry: Utilized in the development of biomaterials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of L-Alanylglycyl-L-seryl-L-isoleucyl-L-alanyl-L-alanyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, or metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide used in medical and nutritional fields.
L-Alanylglycyl-L-seryl-L-isoleucyl-L-alanyl-L-alanyl: A shorter peptide with similar properties.
Uniqueness
L-Alanylglycyl-L-seryl-L-isoleucyl-L-alanyl-L-alanyl-L-alanine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional characteristics. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses .
Properties
CAS No. |
651292-17-0 |
---|---|
Molecular Formula |
C23H41N7O9 |
Molecular Weight |
559.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C23H41N7O9/c1-7-10(2)17(30-21(36)15(9-31)29-16(32)8-25-18(33)11(3)24)22(37)27-13(5)19(34)26-12(4)20(35)28-14(6)23(38)39/h10-15,17,31H,7-9,24H2,1-6H3,(H,25,33)(H,26,34)(H,27,37)(H,28,35)(H,29,32)(H,30,36)(H,38,39)/t10-,11-,12-,13-,14-,15-,17-/m0/s1 |
InChI Key |
GTRUIFVFIUJBMM-DOGFAARBSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)C(C)N |
Origin of Product |
United States |
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